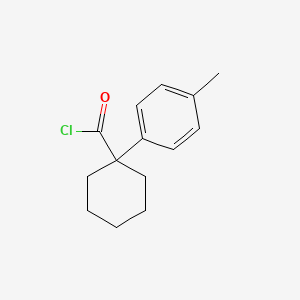

1-p-Tolyl-cyclohexanecarbonyl chloride

Description

Fundamental Reactivity Principles of Acyl Halides

The chemistry of acyl halides is dominated by their high reactivity, which stems from the electronic nature of the acyl halide group. libretexts.orgbritannica.com The core reaction mechanism they undergo is nucleophilic acyl substitution. fiveable.melibretexts.org This process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. The carbon atom in the -COCl group is significantly electron-deficient, or partially positive, because it is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org Both atoms pull electron density away from the carbon, making it a prime target for electron-rich nucleophiles. libretexts.orgraena.ai

The general mechanism proceeds in two stages: addition and elimination. savemyexams.comlibretexts.org

Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. libretexts.org

Chloride is an excellent leaving group because it is the conjugate base of a strong acid (hydrochloric acid, HCl) and is therefore very stable on its own. youtube.comquora.com This facile departure of the leaving group is a key driver for the high reactivity of acyl chlorides. quora.com They readily react with a variety of nucleophiles, including water, alcohols, ammonia, and amines, to form different carboxylic acid derivatives. savemyexams.comscribd.comlibretexts.org For instance, the reaction with water (hydrolysis) yields a carboxylic acid, while reaction with an alcohol produces an ester. libretexts.org

Structural Features Governing Acyl Chloride Reactivity

The exceptional reactivity of acyl chlorides is a direct consequence of their molecular structure. fiveable.me The primary feature is the acyl group (R-C=O) bonded to a halogen. chemguide.co.uk

Electrophilic Carbonyl Carbon: The presence of both the double-bonded oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic. This high degree of positive charge strongly attracts nucleophiles. libretexts.org

Good Leaving Group: The chloride ion is a superb leaving group, as it is a weak base. youtube.com The stability of the departing chloride ion facilitates the second step of the nucleophilic acyl substitution mechanism. quora.com

This combination of features places acyl chlorides at the top of the reactivity series for carboxylic acid derivatives. wikipedia.orgyoutube.com They are more reactive than acid anhydrides, which are in turn more reactive than esters and amides. youtube.com This hierarchy is directly related to the stability (and basicity) of the leaving group.

| Carboxylic Acid Derivative (R-CO-L) | Leaving Group (L⁻) | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak Base | Highest |

| Acid Anhydride (B1165640) | RCOO⁻ | Weak Base | High |

| Ester | RO⁻ | Strong Base | Moderate |

| Amide | NH₂⁻ | Very Strong Base | Lowest |

| Interactive data table comparing the reactivity of carboxylic acid derivatives. |

Lacking the ability to form hydrogen bonds among themselves, acyl chlorides have lower boiling points than the corresponding carboxylic acids. chemguide.co.ukwikipedia.org For example, ethanoyl chloride boils at 51°C, whereas ethanoic acid boils at 118°C. wikipedia.org

Significance of Acyl Chlorides as Synthetic Intermediates

The high reactivity of acyl chlorides makes them exceptionally useful intermediates in organic synthesis. fiveable.mealevels.ai They serve as activated forms of carboxylic acids, allowing for the efficient formation of other functional groups under mild conditions. savemyexams.com

Key synthetic applications include:

Esterification: Acyl chlorides react rapidly with alcohols and phenols to form esters. savemyexams.comalevels.ai This reaction is often faster and more complete than esterification using the parent carboxylic acid. savemyexams.comraena.ai

Amidation: The reaction of acyl chlorides with ammonia, primary amines, or secondary amines provides a reliable method for synthesizing primary, secondary, and tertiary amides, respectively. savemyexams.comlibretexts.org

Anhydride Formation: Acyl chlorides can react with a carboxylate salt or a carboxylic acid to produce acid anhydrides. wikipedia.orglibretexts.org

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, acyl chlorides are used to introduce an acyl group onto an aromatic ring, forming a ketone. fiveable.me

This versatility makes acyl chlorides indispensable tools for constructing complex organic molecules, including pharmaceuticals and other fine chemicals. cymitquimica.com Their ability to readily convert into less reactive carboxylic acid derivatives allows chemists to perform transformations that would otherwise be difficult or inefficient. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHENUMMBHAOHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 1 P Tolyl Cyclohexanecarbonyl Chloride

Direct Chlorination Approaches from Carboxylic Acids

The most conventional and widely employed method for the synthesis of 1-p-tolyl-cyclohexanecarbonyl chloride involves the direct chlorination of its parent carboxylic acid, 1-p-tolyl-cyclohexanecarboxylic acid. This transformation is typically achieved using common chlorinating agents.

Utilizing Thionyl Chloride (SOCl₂)

The reaction of 1-p-tolyl-cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) is a frequently utilized method for the preparation of the corresponding acyl chloride. This process is favored for its efficiency and the convenient removal of byproducts. The reaction proceeds by converting the carboxylic acid into the acyl chloride, with the generation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture.

The general reaction can be represented as: C₁₄H₁₈O₂ + SOCl₂ → C₁₄H₁₇ClO + SO₂ + HCl

This method is often carried out in the presence of a catalytic amount of a tertiary amine, such as pyridine (B92270) or N,N-dimethylformamide (DMF), which acts as a catalyst to accelerate the reaction. The reaction conditions are typically mild, often requiring gentle heating or being conducted at room temperature.

Table 1: Reaction Conditions for Synthesis via Thionyl Chloride

| Parameter | Condition |

|---|---|

| Reactant | 1-p-Tolyl-cyclohexanecarboxylic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Catalyst | Pyridine or DMF (catalytic amount) |

| Solvent | Anhydrous, inert solvent (e.g., toluene, dichloromethane) |

| Temperature | Room temperature to gentle reflux |

Employing Phosphorus Halides (PCl₃, PCl₅)

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), also serve as effective reagents for the conversion of carboxylic acids to acyl chlorides. When 1-p-tolyl-cyclohexanecarboxylic acid is treated with phosphorus pentachloride, one mole of the carboxylic acid reacts to form one mole of the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

The reaction with PCl₅ is: C₁₄H₁₈O₂ + PCl₅ → C₁₄H₁₇ClO + POCl₃ + HCl

Alternatively, the use of phosphorus trichloride requires three moles of the carboxylic acid for every mole of PCl₃, yielding three moles of the desired acyl chloride and one mole of phosphorous acid (H₃PO₃) as a byproduct.

The reaction with PCl₃ is: 3 C₁₄H₁₈O₂ + PCl₃ → 3 C₁₄H₁₇ClO + H₃PO₃

While effective, the use of phosphorus halides can sometimes be less preferred than thionyl chloride due to the formation of non-gaseous byproducts that may require more rigorous purification steps to separate from the desired product.

Palladium-Catalyzed Carbonylative Synthesis Strategies

More advanced and less conventional methods for the synthesis of acyl chlorides involve palladium-catalyzed carbonylation reactions. These strategies typically start from an aryl or vinyl halide and incorporate a molecule of carbon monoxide (CO) to form the acyl group. For the synthesis of this compound, a potential, though not widely documented, route could involve a palladium-catalyzed carbonylative coupling of a suitable precursor.

A hypothetical pathway could start from 1-chloro-1-p-tolyl-cyclohexane. In the presence of a palladium catalyst, a suitable ligand, and a source of carbon monoxide, the carbonyl group could be inserted. This type of reaction, known as carbonylative synthesis, is a powerful tool in modern organic chemistry for the construction of carbonyl-containing compounds. However, the application of this specific strategy for the synthesis of this compound is not extensively reported in the literature, suggesting it may be a more specialized or less efficient approach compared to direct chlorination.

Strategic Precursor Derivatization for p-Tolyl Functionalization

Another synthetic approach involves the strategic derivatization of a precursor molecule to introduce the p-tolyl group. This method would begin with a cyclohexanecarbonyl chloride derivative that is subsequently functionalized with the p-tolyl moiety.

One possible strategy is a Friedel-Crafts type reaction. This could theoretically involve the reaction of a cyclohexanecarbonyl chloride precursor, which is then used to acylate toluene. However, controlling the position of the substitution and avoiding side reactions can be challenging.

A more controlled approach would involve a cross-coupling reaction. For instance, a precursor such as 1-halocyclohexanecarbonyl chloride could be coupled with a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide (a Grignard reagent) or p-tolylboronic acid (in a Suzuki coupling), in the presence of a suitable catalyst. This would allow for the precise formation of the carbon-carbon bond between the cyclohexyl ring and the p-tolyl group. This method offers high regioselectivity but may require the synthesis of specialized precursors.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-p-Tolyl-cyclohexanecarboxylic acid |

| Thionyl chloride |

| Phosphorus trichloride |

| Phosphorus pentachloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Pyridine |

| N,N-Dimethylformamide |

| Toluene |

| Dichloromethane |

| Phosphoryl chloride |

| Phosphorous acid |

| Carbon monoxide |

| 1-Chloro-1-p-tolyl-cyclohexane |

| p-Tolylmagnesium bromide |

Comprehensive Analysis of Reaction Pathways and Mechanisms for 1 P Tolyl Cyclohexanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Esterification with Alcohols and Phenols: Mechanistic Insights

The reaction of 1-p-Tolyl-cyclohexanecarbonyl chloride with alcohols or phenols, a process known as alcoholysis, yields the corresponding esters. libretexts.orguomustansiriyah.edu.iq This is a highly efficient and common method for ester synthesis in the laboratory. uomustansiriyah.edu.iq The reaction is typically rapid and can be carried out under mild conditions. youtube.com

Mechanism: The mechanism begins with the nucleophilic attack of the oxygen atom from the alcohol or phenol on the carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. youtube.com A final deprotonation step, often facilitated by a base, yields the ester and hydrochloric acid (HCl). youtube.com To prevent the HCl byproduct from causing side reactions, a weak base such as pyridine (B92270) is commonly added to the reaction mixture to neutralize it. libretexts.orguomustansiriyah.edu.iq

The rate of this reaction is significantly influenced by steric hindrance. libretexts.org The bulky 1-p-tolyl-cyclohexyl group on the acyl chloride can sterically hinder the approaching nucleophile. Similarly, bulky groups on the alcohol also slow the reaction. Consequently, the reactivity of alcohols follows the order: primary > secondary > tertiary. libretexts.org

| Reactant (Alcohol/Phenol) | Product Name | Notes on Reactivity |

|---|---|---|

| Methanol (Primary Alcohol) | Methyl 1-p-tolylcyclohexane-1-carboxylate | High reactivity due to minimal steric hindrance. |

| Isopropanol (Secondary Alcohol) | Isopropyl 1-p-tolylcyclohexane-1-carboxylate | Moderate reactivity, slower than primary alcohols. libretexts.org |

| tert-Butanol (Tertiary Alcohol) | tert-Butyl 1-p-tolylcyclohexane-1-carboxylate | Very low reactivity due to significant steric hindrance. libretexts.org |

| Phenol | Phenyl 1-p-tolylcyclohexane-1-carboxylate | Reacts readily, though phenols are generally less nucleophilic than alcohols. |

Amide Formation with Ammonia and Amines: Stereoelectronic Factors

This compound reacts readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively, in a process called aminolysis. libretexts.orguomustansiriyah.edu.iq This is one of the most common and effective methods for preparing amides. uomustansiriyah.edu.iqfishersci.co.uk The reaction is typically fast at room temperature. fishersci.co.uklibretexts.org

Stereoelectronic Factors: The reaction is governed by the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. The mechanism is analogous to esterification. A significant consideration in this reaction is the formation of HCl as a byproduct, which can react with the amine starting material to form a non-nucleophilic ammonium (B1175870) salt. libretexts.org To prevent this, two equivalents of the amine are generally used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. libretexts.orguomustansiriyah.edu.iq Alternatively, a different base, such as pyridine or NaOH, can be added to the reaction mixture. fishersci.co.uklibretexts.org

| Reactant (Amine) | Product Name | Amide Class |

|---|---|---|

| Ammonia (NH₃) | 1-p-Tolylcyclohexane-1-carboxamide | Primary |

| Methylamine (CH₃NH₂) | N-Methyl-1-p-tolylcyclohexane-1-carboxamide | Secondary |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-1-p-tolylcyclohexane-1-carboxamide | Tertiary |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-p-tolylcyclohexane-1-carboxamide | Secondary |

Anhydride (B1165640) Synthesis from Carboxylic Acids

Acid anhydrides can be synthesized through the reaction of this compound with a carboxylic acid or, more commonly, a carboxylate salt. uomustansiriyah.edu.iqlibretexts.orgnih.gov This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iq The reaction involves the nucleophilic attack of a carboxylate anion on the carbonyl carbon of the acyl chloride. libretexts.org The chloride ion is subsequently eliminated, yielding the acid anhydride. libretexts.org

| Reactant (Carboxylic Acid/Salt) | Product Name | Anhydride Type |

|---|---|---|

| Sodium 1-p-tolylcyclohexane-1-carboxylate | 1-p-Tolylcyclohexanecarboxylic anhydride | Symmetrical |

| Sodium acetate | Acetic 1-p-tolylcyclohexanecarboxylic anhydride | Mixed/Unsymmetrical |

| Sodium benzoate | Benzoic 1-p-tolylcyclohexanecarboxylic anhydride | Mixed/Unsymmetrical |

Hydrolytic Transformations to Carboxylic Acids

Acyl chlorides undergo rapid hydrolysis upon contact with water to form the corresponding carboxylic acid. libretexts.orgsydney.edu.au Therefore, this compound readily hydrolyzes to 1-p-tolyl-cyclohexanecarboxylic acid. libretexts.org The reaction is a straightforward nucleophilic acyl substitution where water acts as the nucleophile. libretexts.orglibretexts.org The mechanism involves the attack of water on the carbonyl carbon, formation of a tetrahedral intermediate, and the subsequent loss of HCl. libretexts.org Due to the formation of HCl, these reactions are often performed in the presence of a base like pyridine or NaOH to neutralize the acid. libretexts.orguomustansiriyah.edu.iq

Reactions with Carbon Nucleophiles: Grignard Reagents and Enolates

Acyl chlorides can react with carbon-based nucleophiles to form new carbon-carbon bonds.

Grignard Reagents : The reaction of this compound with a Grignard reagent (R-MgX) typically proceeds in two stages and requires two equivalents of the Grignard reagent. chemistrysteps.com The first equivalent adds to the acyl chloride via nucleophilic acyl substitution to form a ketone intermediate. uomustansiriyah.edu.iq This ketone is more reactive than the initial acyl chloride and immediately undergoes a second reaction, a nucleophilic addition with the second equivalent of the Grignard reagent. uomustansiriyah.edu.iqchemistrysteps.com After an acidic workup, the final product is a tertiary alcohol. uomustansiriyah.edu.iq It is generally difficult to isolate the ketone intermediate because its formation is followed by a rapid subsequent reaction. chemistrysteps.com

Enolates : Enolates, which are carbon nucleophiles generated by deprotonating the α-carbon of a carbonyl compound, can also react with this compound. This reaction, another example of nucleophilic acyl substitution, results in the formation of a β-dicarbonyl compound. The enolate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the substitution of the chloride and the formation of a new C-C bond.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction. organic-chemistry.org This reaction attaches the 1-p-tolyl-cyclohexanecarbonyl group to an aromatic ring, forming an aryl ketone. sigmaaldrich.com

Mechanism: The reaction is initiated by the formation of a complex between the Lewis acid catalyst and the chlorine atom of the acyl chloride. sigmaaldrich.com This complex then dissociates to form a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic acylium ion is then attacked by the π-electrons of an aromatic ring (like benzene (B151609) or toluene). sigmaaldrich.comkhanacademy.org This attack temporarily disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Aromaticity is restored in the final step when a base (such as AlCl₄⁻) removes a proton from the carbon atom where the acyl group was attached. libretexts.org

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, has an electron-withdrawing acyl group attached to the ring. This deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation reactions. organic-chemistry.orglibretexts.org

| Aromatic Substrate | Major Product(s) | Notes |

|---|---|---|

| Benzene | Phenyl(1-p-tolylcyclohexyl)methanone | Standard acylation product. |

| Toluene | (4-Methylphenyl)(1-p-tolylcyclohexyl)methanone | Acylation occurs primarily at the para position due to the directing effect of the methyl group and reduced steric hindrance. libretexts.org |

| Anisole | (4-Methoxyphenyl)(1-p-tolylcyclohexyl)methanone | The methoxy group is a strong activating group, directing substitution to the ortho and para positions. The para product typically predominates. |

| Nitrobenzene | No reaction | The aromatic ring is strongly deactivated by the nitro group and does not undergo Friedel-Crafts acylation. libretexts.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides powerful tools for forming new carbon-carbon bonds from acyl chlorides. These methods are valued for their functional group tolerance and efficiency in constructing complex molecular architectures.

Acyl Sonogashira Coupling: Scope and Regioselectivity

The Acyl Sonogashira coupling is a robust method for the synthesis of ynones (α,β-alkynyl ketones) through the reaction of an acyl chloride with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a copper(I) co-catalyst, most commonly CuI. The reaction proceeds with high regioselectivity, exclusively forming a bond between the carbonyl carbon of the acyl chloride and the terminal carbon of the alkyne.

For this compound, this reaction provides a direct route to ketones bearing a cyclohexyl moiety and an alkynyl group. Studies on analogous aliphatic acyl chlorides, such as cyclohexanecarbonyl chloride, have demonstrated that these substrates are highly effective coupling partners. They react readily with a variety of terminal alkynes, including both aromatic and aliphatic derivatives, to afford the corresponding ynones in good to excellent yields. The presence of the p-tolyl group on the cyclohexyl ring is not expected to impede the reaction and may offer subtle electronic or steric influences on reactivity and product properties.

The general scope of the Acyl Sonogashira coupling with substrates like this compound is broad, as illustrated by the successful coupling of various alkynes with related acyl chlorides.

| Alkyne Partner | Acyl Chloride | Catalyst System | Base/Solvent | Product | Yield (%) |

| 1-Octyne | Cyclohexanecarbonyl chloride | PdCl₂(PPh₃)₂/CuI | Et₃N/Toluene | 1-Cyclohexylnon-2-yn-1-one | 76-77 |

| Phenylacetylene | Benzoyl chloride | PdCl₂(PPh₃)₂/CuI | Et₃N/THF | 1,3-Diphenylprop-2-yn-1-one | ~96 |

| Ethynylbenzene | Cinnamoyl chloride | PdCl₂(PPh₃)₂/CuI | Et₃N/Toluene | 1,5-Diphenylpent-1-en-4-yn-3-one | High |

| Trimethylsilylacetylene | Thiophene-2-carbonyl chloride | PdCl₂(PPh₃)₂/CuI | Et₃N/THF | 1-(Thiophen-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one | High |

This table presents illustrative data based on published results for analogous compounds to demonstrate the scope of the Acyl Sonogashira reaction.

Other Palladium-Mediated Coupling Processes

Beyond the Acyl Sonogashira reaction, this compound can participate in other significant palladium-catalyzed cross-coupling reactions, primarily for the synthesis of ketones. These methods leverage the oxidative addition of the C(acyl)-Cl bond to a Pd(0) center.

Acyl-Stille Coupling: This reaction involves the coupling of an acyl chloride with an organostannane reagent (R-SnBu₃). It is a highly chemoselective process, capable of tolerating sensitive functional groups, including aryl chlorides and bromides, that might otherwise react. The use of a catalyst such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride has proven effective for coupling both aliphatic and aromatic acyl chlorides, providing a versatile route to unsymmetrical ketones.

Acyl-Suzuki-Miyaura Coupling: A widely used alternative, the Acyl-Suzuki coupling pairs the acyl chloride with an organoboron reagent, typically a boronic acid (R-B(OH)₂). This method is favored for the low toxicity of boron-containing reagents and its broad functional group tolerance. The reaction facilitates the synthesis of ketones under relatively mild conditions and has been successfully applied to a wide range of acyl chlorides.

For this compound, these reactions would yield the corresponding ketone where the chlorine atom is replaced by the organic group from the organostannane or organoboron coupling partner.

Radical Chemistry Involving Acyl Radicals

Acyl chlorides are excellent precursors for the generation of acyl radicals, which are versatile intermediates in organic synthesis. These nucleophilic radicals can participate in a variety of bond-forming reactions.

Photoredox Catalysis for Acyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating acyl radicals from stable precursors, including acyl chlorides. libretexts.orgacs.org The process is initiated by the excitation of a photocatalyst (PC) with visible light, which converts it into a potent single-electron reductant (*PC). This excited photocatalyst can then engage in a single electron transfer (SET) with this compound.

The SET process transfers an electron to the acyl chloride, which rapidly fragments, cleaving the carbon-chlorine bond to release a chloride anion and the desired 1-p-tolyl-cyclohexanecarbonyl radical. mdpi.com

General Mechanism for Photoredox Acyl Radical Generation:

Photoexcitation: PC + hν → *PC

Single Electron Transfer (SET): R-COCl + *PC → [R-COCl]•⁻ + PC•⁺

Fragmentation: [R-COCl]•⁻ → R-CO• + Cl⁻

Once generated, this acyl radical can be trapped by various radical acceptors. For instance, in a Giese-type addition, the acyl radical can add to electron-deficient olefins to form a new carbon-carbon bond, leading to more complex carbonyl-containing structures. researchgate.net The mild conditions of photoredox catalysis ensure compatibility with a wide array of functional groups. libretexts.org

Decarbonylative Halogenation Pathways

While the term "decarboxylative" typically refers to the loss of carbon dioxide from a carboxylic acid, a related and highly relevant radical pathway for acyl chlorides is decarbonylative halogenation. This process involves the loss of carbon monoxide (CO) from the acyl radical intermediate.

Following the generation of the 1-p-tolyl-cyclohexanecarbonyl radical via photoredox catalysis or other radical initiation methods, this intermediate can undergo decarbonylation. This step is a unimolecular fragmentation that expels a molecule of CO to produce a 1-p-tolyl-cyclohexyl radical.

Decarbonylation Step: (p-Tolyl)C₆H₁₀-CO• → (p-Tolyl)C₆H₁₀• + CO

This newly formed tertiary cyclohexyl radical can then be trapped by a halogen atom source in a subsequent step to yield the halogenated product, 1-halo-1-p-tolyl-cyclohexane. Palladium catalysis has also been shown to facilitate decarbonylative halogenation of acyl chlorides, proceeding through an acyl-palladium intermediate that undergoes CO extrusion followed by reductive elimination of the C-X bond. This pathway provides a synthetic route from a carboxylic acid derivative to a halogenated alkane, effectively replacing the entire carbonyl chloride group with a halogen atom.

Mechanistic Elucidation Studies

The reaction pathways of this compound are underpinned by well-studied catalytic cycles and reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The mechanisms for Acyl-Sonogashira, -Stille, and -Suzuki couplings, while distinct in their transmetalation step, all initiate with the oxidative addition of the C(acyl)-Cl bond to a low-valent palladium(0) species. This step forms a key acyl-palladium(II) intermediate.

In the Acyl-Sonogashira mechanism, two interconnected catalytic cycles are proposed. The palladium cycle involves oxidative addition, followed by transmetalation with a copper(I)-acetylide species, and concludes with reductive elimination to yield the ynone and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I)-acetylide by reacting CuI with the terminal alkyne in the presence of a base.

For Acyl-Stille/Suzuki couplings, after the initial oxidative addition, a transmetalation step occurs where the organic group is transferred from tin or boron to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the ketone product and regenerating the Pd(0) catalyst.

Radical Generation and Reaction: The mechanism of acyl radical formation via photoredox catalysis is driven by light-induced single electron transfer, as detailed in section 3.4.1. The subsequent reactions are characteristic of radical intermediates. Mechanistic studies confirm the radical nature of these transformations through trapping experiments with agents like TEMPO.

Decarbonylative Pathways: Mechanistic investigations into palladium-catalyzed decarbonylative halogenation suggest a pathway involving oxidative addition of the acyl chloride to Pd(0), followed by a reversible carbonyl de-insertion from the acyl-palladium(II) complex to form an alkyl-palladium(II) species. The final step is the reductive elimination of the C-X bond, which can be thermodynamically challenging but is facilitated by the use of specific ligands, such as Xantphos, which promote this step.

Kinetic and Thermodynamic Analyses

A comprehensive understanding of the reaction pathways for this compound necessitates a detailed analysis of the kinetic and thermodynamic parameters that govern its transformations. Acyl chlorides are known for their high reactivity, which is primarily due to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This polarization makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. The reactions of acyl chlorides, such as nucleophilic acyl substitution, are typically addition-elimination reactions.

In the context of reactions involving this compound, kinetic analysis would focus on determining the rate of reaction, the order of the reaction with respect to each reactant, and the activation energy. For instance, in a Friedel-Crafts acylation reaction, the rate is often observed to be dependent on the concentrations of the acyl chloride, the aromatic substrate, and the Lewis acid catalyst. researchgate.net The reaction generally follows a multi-step mechanism, with the formation of an acylium ion often being the rate-determining step. youtube.com The presence of the p-tolyl group and the cyclohexyl ring in this compound will influence the stability of the acylium ion intermediate, thereby affecting the reaction kinetics.

To illustrate the kinetic and thermodynamic parameters that might be observed for a reaction involving this compound, consider its hypothetical reaction with a generic nucleophile (Nu-).

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Nucleophile

| Parameter | Value | Unit | Description |

| Rate Constant (k) | 2.5 x 10⁻³ | L mol⁻¹ s⁻¹ | Second-order rate constant at 298 K. |

| Activation Energy (Ea) | 55 | kJ mol⁻¹ | The minimum energy required to initiate the reaction. |

| Enthalpy of Reaction (ΔH) | -85 | kJ mol⁻¹ | Indicates an exothermic reaction. |

| Entropy of Reaction (ΔS) | -20 | J mol⁻¹ K⁻¹ | A small negative entropy change is expected for this type of bimolecular reaction. |

| Gibbs Free Energy (ΔG) | -79 | kJ mol⁻¹ | The negative value indicates a spontaneous reaction at 298 K. |

Note: The data in this table is illustrative and intended to represent plausible values for a reaction of this type. Specific experimental values would be required for a definitive analysis.

Computational Chemistry (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govmdpi.com DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as their relative energies. researchgate.net This information is crucial for understanding the reaction pathways and predicting the selectivity of reactions involving this compound.

For a reaction such as the Friedel-Crafts acylation involving this compound, DFT calculations can be employed to model the entire reaction coordinate. This would involve calculating the energies of the starting materials, the acylium ion intermediate, the sigma complex (Wheland intermediate), and the final products. The transition state structures connecting these intermediates can also be located and their energies calculated, which allows for the determination of the activation barriers for each step of the reaction.

The application of DFT can also help in understanding the role of the catalyst, such as a Lewis acid, in the reaction mechanism. By modeling the interaction of the Lewis acid with the acyl chloride, it is possible to elucidate how the catalyst facilitates the formation of the reactive acylium ion. Furthermore, DFT can be used to predict the regioselectivity of the acylation reaction, for example, whether the acylation will occur at the ortho, meta, or para position of a substituted aromatic ring.

Below is an interactive data table presenting hypothetical DFT-calculated energy values for key species in a proposed Friedel-Crafts acylation reaction pathway of benzene with this compound, catalyzed by AlCl₃.

Interactive Data Table: Hypothetical DFT-Calculated Relative Energies for a Friedel-Crafts Acylation Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Acyl chloride + Benzene + AlCl₃) | 0.0 | Reference energy level for the separated reactants. |

| Acyl chloride-AlCl₃ Complex | -15.2 | Formation of a complex between the acyl chloride and the Lewis acid catalyst. |

| Acylium Ion + [AlCl₄]⁻ + Benzene | 5.5 | Formation of the key electrophilic intermediate. |

| Transition State 1 (Acylium ion attack) | 12.8 | Energy barrier for the electrophilic attack on the benzene ring. |

| Sigma Complex (Wheland Intermediate) | -8.7 | The intermediate formed after the attack of the acylium ion on benzene. |

| Transition State 2 (Proton removal) | -5.4 | Energy barrier for the rearomatization of the ring. |

| Products + AlCl₃ + HCl | -25.0 | The final, thermodynamically stable products of the reaction. |

Note: The energy values in this table are hypothetical and for illustrative purposes. Actual DFT calculations would be required to obtain accurate theoretical data.

Through the synergistic application of kinetic, thermodynamic, and computational analyses, a detailed and quantitative understanding of the reaction pathways and mechanisms for this compound can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 P Tolyl Cyclohexanecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of each type of proton.

For a closely related derivative, Cyclohexyl(p-tolyl)methanone , the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals for both the cyclohexyl and the p-tolyl moieties. The protons of the cyclohexyl ring appear as a multiplet in the range of δ 0.93-1.93 ppm. The methyl group protons on the p-tolyl ring present as a singlet at δ 2.38 ppm. The methine proton of the cyclohexyl group is observed as a pentet at δ 2.64 ppm. The aromatic protons of the p-tolyl group appear as a multiplet in the region of δ 6.82-7.37 ppm. scbt.com

Another relevant derivative, N-(p-tolylcarbamothioyl)cyclohexanecarboxamide , exhibits distinct ¹H NMR signals. The two N-H protons appear at δ 12.15 (s, 1H, CSNH) and δ 9.16 (s, 1H, CONH). The aromatic protons of the p-tolyl group are observed as a multiplet between δ 7.22 and 7.72 ppm. The methyl protons of the tolyl group are seen at δ 2.34 ppm. The cyclohexyl protons appear as multiplets in the range of δ 1.30-2.32 ppm.

¹H NMR Data for Cyclohexyl(p-tolyl)methanone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.93-1.93 | m | 10H | Cyclohexyl-H |

| 2.38 | s | 3H | -CH₃ |

| 2.64 | p | 1H | Cyclohexyl-CH |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For Cyclohexyl(p-tolyl)methanone , the ¹³C NMR spectrum (100 MHz, CDCl₃) reveals the following signals: The carbonyl carbon appears at δ 202.5 ppm. The carbons of the p-tolyl group are observed at δ 142.6, 133.5, 128.9, 128.7, 128.4, and 128.1 ppm, with the methyl carbon at δ 21.9 ppm. The carbons of the cyclohexyl ring are found at δ 47.8, 29.3, 29.1, 25.7, 25.6, and 25.1 ppm. scbt.com

¹³C NMR Data for Cyclohexyl(p-tolyl)methanone

| Chemical Shift (ppm) | Assignment |

|---|---|

| 202.5 | C=O |

| 142.6 | Aromatic C |

| 133.5 | Aromatic C |

| 128.9 | Aromatic C |

| 128.7 | Aromatic C |

| 128.4 | Aromatic C |

| 128.1 | Aromatic C |

| 47.8 | Cyclohexyl C |

| 29.3 | Cyclohexyl C |

| 29.1 | Cyclohexyl C |

| 25.7 | Cyclohexyl C |

| 25.6 | Cyclohexyl C |

| 25.1 | Cyclohexyl C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the IR spectrum of Cyclohexyl(p-tolyl)methanone , a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is observed at 1696 cm⁻¹. The stretching vibration of the methyl C-H bond is seen at 2927 cm⁻¹, and the aromatic C-H stretching appears at 3030 cm⁻¹. scbt.com

For N-(p-tolylcarbamothioyl)cyclohexanecarboxamide , the IR spectrum shows N-H stretching vibrations at 3236 and 3165 cm⁻¹. The aromatic C-H stretching is observed at 3065 and 3028 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group appears at 2932 and 2853 cm⁻¹. A strong band at 1686 cm⁻¹ is attributed to the C=O stretching, and a band at 1246 cm⁻¹ corresponds to the C=S stretching.

IR Data for Cyclohexyl(p-tolyl)methanone and a Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Cyclohexyl(p-tolyl)methanone | 1696 | C=O stretch |

| 2927 | Methyl C-H stretch | |

| 3030 | Aromatic C-H stretch | |

| N-(p-tolylcarbamothioyl)cyclohexanecarboxamide | 3236, 3165 | N-H stretch |

| 1686 | C=O stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of Cyclohexyl(p-tolyl)methanone shows a molecular ion peak (M+) at m/z 189.06, which corresponds to its molecular weight. scbt.com For the parent compound, 1-p-Tolyl-cyclohexanecarbonyl chloride , the molecular weight is 236.74 g/mol .

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. To date, there is no publicly available X-ray crystallographic data for this compound or its very close derivatives discussed in this article. Such a study would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Synthetic Utility and Transformative Applications of 1 P Tolyl Cyclohexanecarbonyl Chloride in Advanced Organic Synthesis

Synthesis of Diverse Ester Derivatives

The esterification of alcohols using acyl chlorides is a fundamental and highly efficient transformation in organic chemistry, and 1-p-Tolyl-cyclohexanecarbonyl chloride is no exception. This reaction proceeds readily with a wide range of primary, secondary, and tertiary alcohols. orgsyn.orgdocbrown.info The process is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The reaction is an example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. docbrown.infoyoutube.com This is followed by the elimination of the chloride ion to form the ester. youtube.com

The reaction is generally exothermic and can be performed under mild conditions, often at room temperature. youtube.comiiste.org The versatility of this method allows for the synthesis of a broad spectrum of esters by simply varying the alcohol component, as illustrated in the table below.

| Reactant Alcohol | Base | Product Ester |

| Methanol | Pyridine | Methyl 1-p-tolyl-cyclohexanecarboxylate |

| Ethanol | Pyridine | Ethyl 1-p-tolyl-cyclohexanecarboxylate |

| Isopropanol | Triethylamine | Isopropyl 1-p-tolyl-cyclohexanecarboxylate |

| tert-Butanol | Triethylamine | tert-Butyl 1-p-tolyl-cyclohexanecarboxylate |

| Phenol | Pyridine | Phenyl 1-p-tolyl-cyclohexanecarboxylate |

This table illustrates the potential ester products from the reaction of this compound with various alcohols.

Preparation of Substituted Amide Compounds

The synthesis of amides from this compound is a robust and straightforward process involving its reaction with ammonia, primary amines, or secondary amines. libretexts.orgorganic-chemistry.org This nucleophilic acyl substitution reaction is typically rapid and high-yielding. rsc.org The reaction requires two equivalents of the amine; the first acts as the nucleophile to attack the acyl chloride, while the second equivalent acts as a base to neutralize the resulting hydrochloric acid, forming an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alternatively, an auxiliary, non-nucleophilic base like pyridine can be used, allowing for the use of a single equivalent of the valuable amine. google.com

This methodology provides access to a wide range of N-substituted amides, from simple primary amides to more complex tertiary amides. The reaction's efficiency makes it a cornerstone for introducing the 1-p-tolyl-cyclohexanecarbonyl moiety into molecules, which is of interest in various fields of chemical research.

| Reactant Amine | Base | Product Amide |

| Ammonia (NH₃) | Excess NH₃ | 1-p-Tolyl-cyclohexanecarboxamide |

| Aniline | Pyridine | N-Phenyl-1-p-tolyl-cyclohexanecarboxamide |

| Diethylamine | Excess Diethylamine | N,N-Diethyl-1-p-tolyl-cyclohexanecarboxamide |

| Cyclohexylamine | Pyridine | N-Cyclohexyl-1-p-tolyl-cyclohexanecarboxamide |

This table demonstrates the formation of various substituted amides from this compound.

Formation of Complex Anhydride (B1165640) Structures

Acid anhydrides are another class of carboxylic acid derivatives that can be synthesized from this compound. The most common method involves the reaction of the acyl chloride with a carboxylate salt, such as sodium carboxylate. libretexts.org This nucleophilic acyl substitution reaction yields an acid anhydride and a salt byproduct (sodium chloride). libretexts.org

This method can be used to prepare both symmetrical and unsymmetrical (or mixed) anhydrides.

Symmetrical Anhydride: Reacting this compound with the sodium salt of its corresponding carboxylic acid (sodium 1-p-tolyl-cyclohexanecarboxylate) would yield the symmetrical bis(1-p-tolyl-cyclohexanecarbonyl) anhydride.

Unsymmetrical Anhydride: Reacting this compound with a different carboxylate, such as sodium acetate, would produce the mixed acetic 1-p-tolyl-cyclohexanecarboxylic anhydride. libretexts.org

Anhydrides serve as potent acylating agents themselves, often exhibiting reactivity comparable to, but milder than, acyl chlorides. youtube.com

| Carboxylate Reactant | Product Anhydride | Anhydride Type |

| Sodium 1-p-tolyl-cyclohexanecarboxylate | bis(1-p-tolyl-cyclohexanecarbonyl) anhydride | Symmetrical |

| Sodium Acetate | Acetic 1-p-tolyl-cyclohexanecarboxylic anhydride | Unsymmetrical |

| Sodium Benzoate | Benzoic 1-p-tolyl-cyclohexanecarboxylic anhydride | Unsymmetrical |

This table outlines the synthesis of different anhydride structures.

Construction of Ketone and Tertiary Alcohol Scaffolds

The carbon framework of this compound can be elaborated to form more complex structures such as ketones and tertiary alcohols.

Ketone Synthesis: Ketones can be prepared from acyl chlorides via two primary routes. The first is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form an aryl ketone. byjus.comgoogle.com For example, reacting this compound with benzene would yield (1-p-tolylcyclohexyl)(phenyl)methanone. The second method involves reaction with specific organometallic reagents, such as organocuprates (Gilman reagents), which can deliver an alkyl or aryl group to the acyl chloride to form a ketone without the over-addition that occurs with more reactive organometallics. chemistrysteps.comorganic-chemistry.org

Tertiary Alcohol Synthesis: Once the ketone is formed, it can be readily converted into a tertiary alcohol. This is achieved through the addition of an organometallic reagent like a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). nii.ac.jpmsu.edu These powerful nucleophiles attack the carbonyl carbon of the ketone, and subsequent aqueous workup yields the corresponding tertiary alcohol. organic-chemistry.orgnih.govmdpi.com This two-step sequence allows for the controlled construction of highly substituted alcohol scaffolds.

| Ketone Product | Grignard Reagent | Tertiary Alcohol Product |

| (1-p-tolylcyclohexyl)(phenyl)methanone | Methylmagnesium bromide (CH₃MgBr) | 1-(1-p-tolylcyclohexyl)-1-phenylethan-1-ol |

| (1-p-tolylcyclohexyl)(phenyl)methanone | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(1-p-tolylcyclohexyl)-1-phenylpropan-1-ol |

| (1-p-tolylcyclohexyl)(phenyl)methanone | Phenylmagnesium bromide (C₆H₅MgBr) | (1-p-tolylcyclohexyl)diphenylmethanol |

This table shows the conversion of a ketone, derived from this compound, into various tertiary alcohols.

Derivatization to Thiourea (B124793) Analogues

A significant application of this compound is in the synthesis of N-acylthiourea derivatives. These compounds are of interest due to their chelating properties and potential biological activities. The synthesis is typically achieved through a one-pot procedure. nih.gov First, the this compound is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetone. This in-situ reaction forms the highly reactive 1-p-tolyl-cyclohexanecarbonyl isothiocyanate intermediate. nih.gov

Without isolation, a primary amine is then added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the corresponding N-(arylcarbamothioyl)-1-p-tolyl-cyclohexanecarboxamide derivative. nih.gov This method allows for the creation of a diverse library of thiourea analogues by varying the amine component.

| Primary Amine Reactant | Product N-Acylthiourea Derivative |

| Aniline | N-(phenylcarbamothioyl)-1-p-tolyl-cyclohexanecarboxamide |

| p-Toluidine | N-(p-tolylcarbamothioyl)-1-p-tolyl-cyclohexanecarboxamide |

| 2-Chloroaniline | N-(2-chlorophenylcarbamothioyl)-1-p-tolyl-cyclohexanecarboxamide |

| 1-Naphthylamine | N-(naphthalen-1-ylcarbamothioyl)-1-p-tolyl-cyclohexanecarboxamide |

This table provides examples of thiourea analogues synthesized from this compound.

Heterocyclic Compound Synthesis

Acyl chlorides are fundamental reagents in the synthesis of various heterocyclic systems, acting as electrophilic partners to introduce acyl groups that can facilitate or participate in cyclization reactions.

While direct, single-step syntheses of pyrroles from this compound are not commonly documented, its role as a key acylating agent allows for its incorporation into established multi-step pyrrole (B145914) syntheses. For instance, the Paal-Knorr synthesis, a classic method for forming pyrroles, requires a 1,4-dicarbonyl compound as a precursor, which then cyclizes with an amine. semanticscholar.orgbiosynce.com

A plausible synthetic strategy would involve using this compound to acylate a suitable substrate to generate the requisite 1,4-dicarbonyl intermediate. For example, the Friedel-Crafts acylation of an enol ether or silyl (B83357) enol ether derived from a ketone could install the 1-p-tolyl-cyclohexanecarbonyl group in a position that sets up the 1,4-dicarbonyl relationship needed for the subsequent Paal-Knorr cyclization. This highlights the indirect but crucial role that this compound can play in constructing complex heterocyclic frameworks like pyrroles. organic-chemistry.org

Oxadiazole Derivatives

The oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles often involves the use of acyl chlorides as key electrophilic partners.

One of the most common methods for the synthesis of 1,2,4-oxadiazoles involves the acylation of amidoximes. ijper.orgresearchgate.net While specific literature detailing the use of This compound is not prevalent, its chemical nature as an acyl chloride suggests its suitability for this transformation. The reaction would proceed by the acylation of an amidoxime, followed by a cyclodehydration step to furnish the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. The p-tolyl and cyclohexyl moieties would be incorporated at the 5-position of the resulting oxadiazole, introducing lipophilic character which can be crucial for modulating pharmacokinetic properties of potential drug candidates.

Similarly, the synthesis of 1,3,4-oxadiazoles frequently employs the reaction of acid hydrazides with acyl chlorides, followed by cyclization of the resulting 1,2-diacylhydrazine intermediate under dehydrating conditions. nih.govnih.gov In this context, This compound could react with a variety of acid hydrazides to generate unsymmetrically substituted 1,3,4-oxadiazoles. The choice of the acid hydrazide would determine the substituent at the 2-position, while the 1-p-tolyl-cyclohexyl group would adorn the 5-position. Reagents commonly used for the cyclodehydration step include phosphorus oxychloride, thionyl chloride, or triflic anhydride. nih.govnih.gov

| Oxadiazole Type | General Synthetic Precursors | Potential Role of this compound |

| 1,2,4-Oxadiazole | Amidoximes, Acylating agents researchgate.net | Acylating agent to introduce the 1-p-tolyl-cyclohexyl moiety. |

| 1,3,4-Oxadiazole | Acid hydrazides, Carboxylic acids/Acyl chlorides nih.govnih.gov | Reactant with acid hydrazides to form the diacylhydrazine precursor. |

Thieno[2,3-d]pyrimidine (B153573) Analogues

The thieno[2,3-d]pyrimidine scaffold is another privileged structure in drug discovery, known for its presence in a number of kinase inhibitors and other therapeutic agents. luxembourg-bio.com The synthesis of these analogues often involves the construction of a substituted thiophene (B33073) ring followed by the annulation of the pyrimidine (B1678525) ring.

Role in Building Block Chemistry for Complex Molecular Architectures

The concept of using well-defined molecular building blocks is central to the efficient and controlled synthesis of complex molecules, including dendrimers and supramolecular assemblies. researchgate.netThis compound , with its distinct structural features, can be considered a valuable building block for introducing specific steric and electronic properties into larger molecular architectures.

Catalytic Applications in Organic Transformations

Currently, there is no available research literature that describes the use of This compound as a catalyst in organic transformations. The primary role of acyl chlorides in organic synthesis is that of a stoichiometric reagent, where the acyl group is transferred to a nucleophile. The high reactivity of the carbon-chlorine bond in the acyl chloride group generally precludes its direct use in catalytic cycles where the integrity of the catalyst is required over multiple turnovers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of <i>p</i>-tolylcyclohexane with a reactive acyl chloride precursor (e.g., cyclohexanecarbonyl chloride) in the presence of Lewis acids like AlCl3. Alternatively, the corresponding carboxylic acid can be treated with thionyl chloride (SOCl2) or oxalyl chloride to generate the acyl chloride . Key factors affecting yield include reaction temperature (optimal range: 0–25°C), stoichiometry of the acylating agent (1.2–1.5 equivalents), and anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : The carbonyl chloride group (C=O) appears at ~170–180 ppm in <sup>13</sup>C NMR. The <i>p</i>-tolyl aromatic protons resonate as a singlet (~6.9–7.2 ppm) due to symmetry.

- IR Spectroscopy : Strong absorption bands at ~1800 cm<sup>-1</sup> (C=O stretch) and ~600 cm<sup>-1</sup> (C-Cl stretch).

- Mass Spectrometry (MS) : Molecular ion peak [M]<sup>+</sup> at m/z ≈ 232 (calculated for C14H15ClO).

- Reference Data : Similar cyclohexanecarbonyl chloride derivatives show consistent spectral patterns .

Q. How should researchers safely handle and store 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride to minimize risks?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves, lab coat, and eye protection. Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions.

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N2) at 2–8°C. Stability data for analogous acyl chlorides indicate decomposition risks after >6 months .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and steric effects from the cyclohexane and <i>p</i>-tolyl groups. Solvent effects (e.g., dichloromethane vs. THF) are simulated using continuum models (PCM). Key parameters:

- LUMO Energy : Lower LUMO indicates higher reactivity toward nucleophiles.

- Charge Distribution : Partial positive charge on the carbonyl carbon (QC=O ≈ +0.5–0.7 e).

- Reference : SHELX-based crystallographic data can validate computational geometries .

Q. What strategies resolve contradictions in reported reaction yields for amide formation using 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride?

- Methodological Answer : Discrepancies often arise from:

- Nucleophile Basicity : Stronger bases (e.g., primary amines) react faster but may cause side reactions (e.g., Schlenk equilibria).

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may hydrolyze acyl chlorides.

- Mitigation : Conduct kinetic studies under controlled conditions (e.g., in situ IR monitoring) to optimize stoichiometry and solvent .

Q. How can researchers design experiments to study the hydrolytic stability of 1-<i>p</i>-Tolyl-cyclohexanecarbonyl chloride in aqueous environments?

- Methodological Answer :

- Experimental Design : Use pH-buffered solutions (pH 2–12) and monitor hydrolysis via <sup>1</sup>H NMR or conductivity measurements.

- Kinetic Analysis : Calculate rate constants (kobs) using pseudo-first-order kinetics. Activation energy (Ea) is derived from Arrhenius plots.

- Data Interpretation : Compare with structurally similar compounds (e.g., cyclohexanecarbonyl chloride) to identify steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.